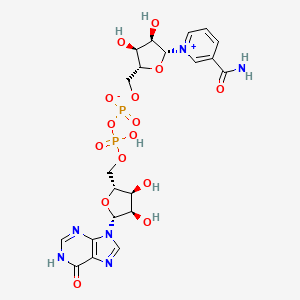

Deamino-NAD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26N6O15P2 |

|---|---|

Molecular Weight |

664.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C21H26N6O15P2/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |

InChI Key |

DGVSIBCCYUVRNA-NNYOXOHSSA-N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)O)C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Deamino-NAD: A Comprehensive Biochemical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical structure, synthesis, and enzymatic interactions of deamino-nicotinamide adenine (B156593) dinucleotide (deamino-NAD), a critical intermediate in the de novo biosynthesis of nicotinamide (B372718) adenine dinucleotide (NAD+). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways to support further research and drug development efforts targeting NAD+ metabolism.

Biochemical Structure of this compound

This compound, also known as nicotinic acid adenine dinucleotide (NaAD), is a dinucleotide composed of a nicotinic acid mononucleotide (NaMN) and an adenosine (B11128) monophosphate (AMP) linked by a pyrophosphate bridge.[1][2] Its chemical formula is C₂₁H₂₆N₆O₁₅P₂ with a molecular weight of approximately 664.4 g/mol .[1]

The primary structural difference between this compound and NAD+ lies in the pyridine (B92270) moiety. This compound possesses a carboxyl group (-COOH) at the 3-position of the pyridine ring, whereas NAD+ has an amide group (-CONH₂) at the same position.[3] This seemingly minor difference is biochemically significant, as the carboxyl group of this compound serves as the substrate for the amidation reaction catalyzed by NAD+ synthetase to form the biologically active NAD+.

Table 1: Comparison of this compound and NAD+

| Property | This compound (NaAD) | NAD+ |

| Synonyms | Nicotinic acid adenine dinucleotide, Deamido-NAD | Nadide, Coenzyme I |

| Molecular Formula | C₂₁H₂₆N₆O₁₅P₂ | C₂₁H₂₇N₇O₁₄P₂ |

| Molecular Weight | ~664.4 g/mol | ~663.4 g/mol |

| Key Functional Group | Carboxyl group (-COOH) on the pyridine ring | Amide group (-CONH₂) on the pyridine ring |

| Primary Role | Intermediate in de novo NAD+ biosynthesis | Redox cofactor and substrate for signaling enzymes |

This compound in the De Novo NAD+ Biosynthesis Pathway

This compound is a key intermediate in the de novo synthesis pathway of NAD+, which generates NAD+ from the amino acid tryptophan in eukaryotes or aspartate in some prokaryotes.[4] Both pathways converge on the formation of quinolinic acid, which is then converted to nicotinic acid mononucleotide (NaMN).

The final two steps of the de novo pathway involve the conversion of NaMN to this compound and subsequently to NAD+.

-

Formation of this compound: Nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) catalyzes the transfer of an adenylyl group from ATP to NaMN, forming this compound and pyrophosphate (PPi).

-

Amidation to NAD+: NAD+ synthetase (NADS) then catalyzes the ATP-dependent amidation of the carboxyl group of this compound, using glutamine or ammonia (B1221849) as the nitrogen donor, to produce NAD+.

Quantitative Data

The enzymatic reactions involving this compound have been characterized, and kinetic parameters for the key enzymes have been determined.

Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate | Km | Vmax/kcat | Organism/Source | Reference |

| NMN/NaMN adenylyltransferase (NMNAT) | NaMN | ~100-800 µM | - | Various | |

| NAD+ Synthetase (NADS) | This compound | ~20-200 µM | - | Various | |

| Glyceraldehyde 3-phosphate dehydrogenase (GPDH) | This compound | 2300 pM | - | Rabbit Muscle |

Note: Km and Vmax/kcat values can vary significantly depending on the specific isoform of the enzyme, the organism, and the assay conditions.

Cellular concentrations of this compound are generally low due to its transient nature as a metabolic intermediate. Precise quantification is challenging and typically requires sensitive methods like liquid chromatography-mass spectrometry (LC-MS/MS).

Experimental Protocols

Enzymatic Synthesis of this compound (NaAD)

This protocol is adapted from methods utilizing nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT).

Objective: To synthesize this compound from nicotinic acid mononucleotide (NaMN) and adenosine triphosphate (ATP).

Materials:

-

Recombinant NMNAT enzyme

-

Nicotinic acid mononucleotide (NaMN)

-

Adenosine triphosphate (ATP)

-

HEPES buffer (50 mM, pH 7.6)

-

Magnesium chloride (MgCl₂) (20 mM)

-

Trifluoroacetic acid (TFA) (10%)

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Prepare a reaction mixture containing 500 µM NaMN and 2 mM ATP in 50 mM HEPES buffer (pH 7.6) with 20 mM MgCl₂.

-

Initiate the reaction by adding a suitable concentration of purified recombinant NMNAT (e.g., 0.4 µM).

-

Incubate the reaction mixture at 37°C.

-

Monitor the reaction progress by taking aliquots at different time points (e.g., 2 and 20 minutes).

-

Quench the reaction by adding 10% TFA to lower the pH to approximately 2.

-

Analyze the reaction products by HPLC on a C18 column. Use a gradient of 0 to 10% methanol in 20 mM ammonium acetate to separate NaMN, ATP, and the product, this compound.

-

Monitor the chromatogram at 260 nm to detect the nucleotides.

Enzymatic Assay of NAD+ Synthetase

This protocol is based on a spectrophotometric assay that couples the production of NAD+ to the reduction of a substrate by alcohol dehydrogenase.

Objective: To determine the activity of NAD+ synthetase by measuring the rate of NAD+ formation from this compound.

Materials:

-

Tris-HCl buffer (120 mM, pH 8.5 at 37°C)

-

This compound solution (30 mM)

-

ATP solution (60 mM)

-

Ammonium sulfate (B86663) solution (30 mM)

-

Bovine serum albumin (BSA) solution (1% w/v)

-

Magnesium chloride (MgCl₂) solution (240 mM)

-

Potassium chloride (KCl) solution (120 mM)

-

Alcohol dehydrogenase (ADH) solution (200 units/ml)

-

Ethanol (95% v/v)

-

NAD+ Synthetase enzyme solution (0.15 - 1.0 unit/ml)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette with the following final concentrations in a 3.00 ml volume: 62 mM Tris, 1 mM this compound, 2 mM ATP, 1 mM ammonium sulfate, 0.03% (w/v) BSA, 20 mM MgCl₂, 20 mM KCl, 1.6% (v/v) ethanol, and 40 units of alcohol dehydrogenase.

-

Prepare a blank cuvette with the same components except for the NAD+ Synthetase enzyme solution.

-

Initiate the reaction by adding the NAD+ Synthetase enzyme solution to the test cuvette.

-

Immediately mix by inversion and incubate at 37°C.

-

Record the increase in absorbance at 340 nm over time for both the test and blank cuvettes. The increase in absorbance is due to the formation of NADH in the coupled reaction with alcohol dehydrogenase.

-

Calculate the rate of NAD+ formation based on the molar absorptivity of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Unit Definition: One unit of NAD+ Synthetase will form 1.0 µmole of NAD+ from this compound per minute at pH 8.5 at 37°C.

Conclusion

This compound is a pivotal, yet often overlooked, intermediate in the fundamental biochemical pathway of de novo NAD+ synthesis. A thorough understanding of its structure, the kinetics of its formation and conversion, and the enzymes involved is crucial for researchers in metabolism, enzymology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigations into the regulation of NAD+ homeostasis and the development of novel therapeutic strategies targeting this essential metabolic network.

References

- 1. portlandpress.com [portlandpress.com]

- 2. NMN/NaMN adenylyltransferase (NMNAT) and NAD kinase (NADK) inhibitors: chemistry and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 4. Enzymes involved in NAD+ metabolism [tonglab.biology.columbia.edu]

Deamino-NAD Synthesis and Metabolic Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling pathways. The biosynthesis of NAD+ can occur through several routes, including de novo synthesis from tryptophan and salvage pathways from nicotinamide, nicotinic acid, and nicotinamide riboside. A key intermediate in the de novo and Preiss-Handler pathways is nicotinic acid adenine dinucleotide (NaAD), also known as deamino-NAD+. This technical guide provides a comprehensive overview of the synthesis and metabolic fate of this compound+, including detailed enzymatic kinetics, experimental protocols for its study, and its role within the broader NAD+ metabolic network.

This compound+ Metabolic Pathway

This compound+ is synthesized from nicotinic acid mononucleotide (NaMN) and ATP by the enzyme nicotinamide/nicotinate mononucleotide adenylyltransferase (NMNAT). Subsequently, this compound+ is amidated by NAD+ synthetase (NADS) to form NAD+. This process is a crucial juncture in NAD+ biosynthesis, linking the de novo synthesis pathway from tryptophan and the Preiss-Handler pathway from nicotinic acid to the final production of NAD+.

Figure 1. Overview of the this compound+ metabolic pathway.

Enzymology of this compound+ Synthesis

Nicotinamide/Nicotinate Mononucleotide Adenylyltransferase (NMNAT)

NMNATs are a family of essential enzymes that catalyze the reversible transfer of an adenylyl group from ATP to either nicotinamide mononucleotide (NMN) or nicotinic acid mononucleotide (NaMN) to form NAD+ or this compound+ (NaAD), respectively.[1][2] Humans have three isoforms of NMNAT (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations and tissue distributions.[1] NMNAT1 is primarily nuclear, NMNAT2 is found in the Golgi complex and cytoplasm, and NMNAT3 is mitochondrial.

Quantitative Data for NMNAT Enzymes

| Enzyme Isoform | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism | Reference |

| Human NMNAT1 | ATP | 43 | - | - | Homo sapiens | [3] |

| Human NMNAT1 | NMN | 16 | - | - | Homo sapiens | [3] |

| Human NMNAT1 | NaMN | Similar to NMN | - | - | Homo sapiens | |

| Human NMNAT2 | ATP | - | - | - | Homo sapiens | |

| Human NMNAT2 | NMN | - | - | - | Homo sapiens | |

| Human NMNAT3 | ATP | - | - | - | Homo sapiens | |

| Human NMNAT3 | NMN | - | - | - | Homo sapiens |

Note: Detailed kinetic data for NMNAT with NaMN as a substrate is less prevalent in the literature than for NMN, though the catalytic efficiency is reported to be similar.

NAD+ Synthetase (NADS)

NAD+ synthetase catalyzes the final step in the de novo synthesis of NAD+, the amidation of this compound+ to NAD+. This reaction typically utilizes glutamine or ammonia (B1221849) as the nitrogen donor.

Quantitative Data for NAD+ Synthetase

| Enzyme Source | Substrate | Km (µM) | Reference |

| Escherichia coli | Deamido-NAD+ | 200 | |

| Escherichia coli | ATP | 11 | |

| Escherichia coli | Ammonia | 0.65 | |

| Yeast | Deamido-NAD+ | 170 | |

| Yeast | ATP | 190 | |

| Yeast | Ammonia | 64 |

Experimental Protocols

Purification of Recombinant NMNAT

This protocol describes the expression and purification of His-tagged NMNAT from E. coli.

References

The Pivotal Role of Deamino-NAD in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions that fuel cellular respiration. While the oxidized (NAD⁺) and reduced (NADH) forms are well-understood, its immediate precursor, deamino-NAD (nicotinic acid adenine dinucleotide, NaAD), has a more nuanced but significant role in cellular bioenergetics. This technical guide provides an in-depth exploration of the function of this compound in cellular respiration, moving beyond its established role as a biosynthetic precursor to delver into its direct participation in the electron transport chain. We will examine the kinetics of deamino-NADH oxidation by Complex I, present detailed experimental protocols for its study, and discuss its potential as a modulator of cellular metabolism and a target for therapeutic intervention.

Introduction: this compound as a Bioenergetic Intermediate

This compound, or nicotinic acid adenine dinucleotide (NaAD), is a naturally occurring analog of NAD⁺ where the nicotinamide moiety is replaced by nicotinic acid. It is a key intermediate in the Preiss-Handler and de novo pathways of NAD⁺ biosynthesis.[1] In these pathways, NaAD is ultimately amidated by NAD⁺ synthetase to form NAD⁺.[2] While its role as a precursor is well-established, emerging evidence indicates that the reduced form, deamino-NADH, can directly participate in cellular respiration by donating electrons to the mitochondrial electron transport chain.

Deamino-NADH: A Substrate for Complex I

The primary entry point for electrons from NADH into the electron transport chain is Complex I (NADH:ubiquinone oxidoreductase). Intriguingly, studies have shown that deamino-NADH is also a substrate for Complex I. In some systems, the rate of deamino-NADH oxidation by Complex I can be significantly higher than that of NADH. This suggests that fluctuations in the cellular pool of this compound could directly impact the rate of oxidative phosphorylation.

Comparative Kinetics of NADH and Deamino-NADH Oxidation

Quantitative comparisons of the kinetics of NADH and deamino-NADH oxidation by Complex I are crucial for understanding the physiological relevance of this compound. The Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) provide insights into the affinity of the enzyme for its substrate and its maximum catalytic rate.

| Substrate | Enzyme | Kₘ (µM) | Vₘₐₓ (relative to NADH) | Source Organism |

| NADH | Complex I | 3 | 1.0 | Bovine Heart |

| Deamino-NADH | Complex I | - | >1.0 | Bovine Heart |

| NADH | Complex I | - | 1.0 | E. coli |

| Deamino-NADH | Complex I | - | 0.2-0.5 | E. coli |

Signaling Pathways and Metabolic Regulation

While the primary signaling functions of the NAD⁺ metabolome are attributed to NAD⁺ itself through its consumption by enzymes like sirtuins and PARPs, the potential for this compound to act as a signaling molecule is an area of active investigation.[3] Given its structural similarity to NAD⁺, it is plausible that this compound could interact with NAD⁺-binding proteins, potentially acting as a competitive inhibitor or an allosteric modulator.

Figure 1: Overview of this compound metabolism and its intersection with cellular respiration and potential signaling.

Experimental Protocols

Enzymatic Synthesis of this compound (Nicotinic Acid Adenine Dinucleotide)

This protocol describes the synthesis of this compound from nicotinamide mononucleotide (NMN) and ATP using the enzyme NMN adenylyltransferase (NMNAT).

Materials:

-

Nicotinamide mononucleotide (NMN)

-

Adenosine triphosphate (ATP)

-

NMN adenylyltransferase (NMNAT)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (10 mM)

-

HPLC system with an anion exchange column

Procedure:

-

Prepare a reaction mixture containing 5 mM NMN, 10 mM ATP, and 5 mM MgCl₂ in 50 mM Tris-HCl buffer (pH 7.5).

-

Add NMNAT to the reaction mixture to a final concentration of 0.1 mg/mL.

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

Purify the this compound from the reaction mixture using an anion exchange HPLC column.

-

Lyophilize the purified this compound and store at -20°C.

Figure 2: Workflow for the enzymatic synthesis of this compound.

Measurement of Deamino-NADH-Dependent Oxygen Consumption in Isolated Mitochondria

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using deamino-NADH as a substrate with a Clark-type oxygen electrode or a high-resolution respirometer.[4]

Materials:

-

Isolated mitochondria (e.g., from rat liver or heart)

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, and 0.3% (w/v) fatty acid-free BSA, pH 7.2)

-

Deamino-NADH solution (prepared fresh)

-

Rotenone (B1679576) (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

ADP

Procedure:

-

Calibrate the oxygen electrode system with air-saturated respiration buffer.

-

Add isolated mitochondria (typically 0.5-1.0 mg/mL) to the chamber containing respiration buffer at a constant temperature (e.g., 30°C).

-

Record the basal respiration rate (State 2).

-

Add a known concentration of deamino-NADH (e.g., 1-2 mM) to initiate substrate-dependent respiration.

-

After a stable rate is achieved, add a limiting amount of ADP (e.g., 100-200 µM) to measure the coupled respiration rate (State 3).

-

To confirm the involvement of Complex I, add rotenone (e.g., 1 µM) and observe the inhibition of oxygen consumption.

-

Finally, add antimycin A (e.g., 1 µM) to inhibit the electron transport chain completely and measure the residual oxygen consumption.

Figure 3: Experimental workflow for measuring deamino-NADH-dependent mitochondrial oxygen consumption.

Drug Development Implications

The direct involvement of deamino-NADH in cellular respiration opens new avenues for drug development.[3] Modulating the enzymes involved in this compound metabolism could provide a novel strategy to influence cellular energy production. For instance, inhibitors of NAD⁺ synthetase could lead to an accumulation of this compound, potentially boosting Complex I activity under certain conditions. Conversely, targeting the de novo or Preiss-Handler pathways could reduce the available pool of this compound. These approaches could be relevant in diseases characterized by mitochondrial dysfunction.

Conclusion

This compound is more than just a metabolic intermediate in the synthesis of NAD⁺. Its reduced form, deamino-NADH, is a competent substrate for Complex I of the electron transport chain, directly contributing to cellular respiration. Understanding the kinetics and regulation of deamino-NADH oxidation is essential for a complete picture of cellular bioenergetics. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted role of this compound. Further exploration of its potential signaling functions and its modulation for therapeutic purposes holds significant promise for the fields of metabolic research and drug discovery.

References

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of deamino-NAD in biochemical research.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deamino-nicotinamide adenine (B156593) dinucleotide (deamino-NAD), also known as nicotinic acid adenine dinucleotide (NaAD), is a pivotal intermediate in the Preiss-Handler pathway, one of the key routes for the de novo biosynthesis of nicotinamide (B372718) adenine dinucleotide (NAD+). While often overshadowed by its well-known successor, NAD+, and its signaling-active counterpart, nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP), this compound holds a critical position in cellular metabolism. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and analytical methodologies related to this compound, tailored for researchers and professionals in the life sciences.

Discovery and History

The discovery of this compound is intrinsically linked to the elucidation of the NAD+ biosynthetic pathways. While NAD+ itself was discovered in the early 20th century by Arthur Harden and William John Young, the specific intermediates of its synthesis were unraveled over several decades.[1][2]

The pivotal work of Jack Preiss and Philip Handler in 1958 led to the characterization of the pathway that converts nicotinic acid (NA) to NAD+.[3] This series of enzymatic reactions, now known as the Preiss-Handler pathway , identified this compound (then referred to as nicotinic acid adenine dinucleotide) as a key intermediate.[3] Their research demonstrated that nicotinic acid is first converted to nicotinic acid mononucleotide (NaMN), which is then adenylated to form this compound.[3] Subsequently, this compound is amidated to yield the final product, NAD+.

Earlier research in the 1940s by Arthur Kornberg on NAD+ biosynthetic enzymes laid the groundwork for these discoveries by being the first to detect an enzyme involved in the biosynthetic pathway.

Biochemical Properties and Synthesis

This compound is a dinucleotide composed of a nicotinic acid mononucleotide (NaMN) and an adenosine (B11128) monophosphate (AMP) moiety, linked by a pyrophosphate bridge. It serves as the direct precursor to NAD+ in the Preiss-Handler pathway.

The synthesis and subsequent conversion of this compound are catalyzed by two key enzymes:

-

Nicotinate Mononucleotide Adenylyltransferase (NMNAT): This enzyme catalyzes the formation of this compound from NaMN and ATP. There are three isoforms of NMNAT in mammals (NMNAT1, NMNAT2, and NMNAT3), each with distinct subcellular localizations (nucleus, Golgi/cytoplasm, and mitochondria, respectively).

-

NAD+ Synthetase (NADS): This enzyme catalyzes the final step of the Preiss-Handler pathway, the ATP-dependent amidation of the nicotinic acid carboxyl group of this compound to form the nicotinamide group of NAD+. Glutamine or ammonia (B1221849) can serve as the nitrogen donor for this reaction.

Quantitative Data

Quantitative data on the cellular concentrations of this compound are limited, as it is a transient intermediate. However, studies have shown that its levels can accumulate in tissues with low NAD+ synthetase (NADS) activity, such as the lung and skeletal muscle. This suggests that the final amidation step can be a rate-limiting factor in NAD+ synthesis in certain tissues.

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate | Km (µM) | Source |

| Nicotinate Mononucleotide Adenylyltransferase 1 (Human) | NaMN | ~43 | |

| Nicotinate Mononucleotide Adenylyltransferase 2 (Human) | NaMN | ~16 | |

| Nicotinate Mononucleotide Adenylyltransferase 3 (Human) | NaMN | ~16 | |

| NAD+ Synthetase (Thermotoga maritima) | This compound | Not specified |

Note: Kinetic parameters can vary depending on the specific isoform, species, and experimental conditions.

Role in Signaling Pathways

While the primary recognized role of this compound is as a precursor in NAD+ biosynthesis, its structural similarity to other signaling molecules warrants consideration of a direct signaling function. However, current research has not yet established a definitive signaling role for this compound itself.

In contrast, its phosphorylated derivative, nicotinic acid adenine dinucleotide phosphate (NAADP) , is a potent intracellular second messenger that mobilizes calcium from acidic organelles. The discovery of NAADP's signaling properties has spurred interest in the potential for other NAD+ metabolites to have signaling functions.

There is currently no direct evidence to suggest that this compound interacts with or modulates the activity of major NAD+-consuming enzymes such as PARPs, sirtuins, or CD38. These enzymes typically utilize NAD+ as a substrate for their catalytic activities.

Experimental Protocols

Chemical Synthesis of this compound (Nicotinic Acid Adenine Dinucleotide)

A chemoenzymatic approach can be employed for the synthesis of this compound. This typically involves the chemical synthesis of nicotinic acid mononucleotide (NaMN) followed by an enzymatic conversion to this compound.

Protocol Outline:

-

Synthesis of Nicotinic Acid Mononucleotide (NaMN): This can be achieved through various organic synthesis routes, often starting from nicotinic acid and involving phosphorylation and ribosylation steps.

-

Enzymatic Conversion to this compound:

-

Enzyme: Purified Nicotinate Mononucleotide Adenylyltransferase (NMNAT).

-

Reaction Mixture:

-

Nicotinic Acid Mononucleotide (NaMN)

-

Adenosine Triphosphate (ATP)

-

MgCl₂

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

-

Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored by HPLC.

-

Purification: The resulting this compound can be purified using techniques such as ion-exchange chromatography or reversed-phase HPLC.

-

Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

Protocol Outline:

-

Sample Preparation (Acid Extraction):

-

Homogenize tissue or cell pellets in a cold acidic solution (e.g., 0.5 M perchloric acid) to precipitate proteins and stabilize the nucleotides.

-

Centrifuge to pellet the protein precipitate.

-

Neutralize the supernatant with a potassium carbonate solution.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant contains the nucleotide extract.

-

-

HPLC Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the m/z of this compound) and a specific product ion are monitored.

-

Enzymatic Assay for NAD+ Synthetase Activity

The activity of NAD+ synthetase can be determined by measuring the rate of NAD+ formation from this compound.

Protocol Outline:

-

Reaction Mixture:

-

This compound (substrate)

-

ATP

-

Glutamine or NH₄Cl (nitrogen source)

-

MgCl₂

-

Buffer (e.g., HEPES or Tris-HCl, pH 8.0)

-

Enzyme source (purified NADS or cell/tissue lysate)

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Detection of NAD+: The formation of NAD+ can be monitored using a coupled enzymatic assay.

-

Add alcohol dehydrogenase and ethanol (B145695) to the reaction.

-

The alcohol dehydrogenase will use the newly formed NAD+ to oxidize ethanol to acetaldehyde, with the concomitant reduction of NAD+ to NADH.

-

The increase in NADH can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

-

-

Calculation: The rate of NAD+ synthesis is calculated from the rate of change in absorbance at 340 nm using the molar extinction coefficient of NADH.

Conclusion

This compound, or nicotinic acid adenine dinucleotide, is a crucial but often overlooked intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. Its discovery was a key step in understanding how cells synthesize the vital coenzyme NAD+. While its primary role appears to be that of a metabolic precursor, the potential for direct signaling functions, though currently unsubstantiated, remains an area for future investigation. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in further exploring the biochemistry and cellular roles of this important molecule. A deeper understanding of this compound metabolism could provide new insights into the regulation of cellular NAD+ pools and may reveal novel targets for therapeutic intervention in diseases associated with altered NAD+ homeostasis.

References

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic and mechanistic characterization of the glyceraldehyde 3-phosphate dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Deamino-NAD: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deamino-nicotinamide adenine (B156593) dinucleotide (deamino-NAD), a structural analog of nicotinamide (B372718) adenine dinucleotide (NAD+), plays a significant role in various biological processes. As its use in research and potential therapeutic applications expands, a thorough understanding of its stability profile and optimal storage conditions is paramount to ensure experimental accuracy and product efficacy. This technical guide provides an in-depth analysis of the stability of this compound under various conditions, including temperature, pH, and light exposure. It details established degradation pathways, offers recommended storage protocols, and presents methodologies for assessing its stability. Furthermore, this guide explores the known signaling pathways involving this compound, providing a comprehensive resource for professionals in the field.

Introduction to this compound

Deamino-nicotinamide adenine dinucleotide, also known as nicotinamide hypoxanthine (B114508) dinucleotide (NAAD), is a naturally occurring analog of NAD+. It is involved in cellular metabolism and can act as a substrate for enzymes such as glyceraldehyde 3-phosphate dehydrogenase (GPDH)[1]. This compound is also an intermediate in the biosynthesis of NAD+[2]. Given its structural similarity to NAD+, understanding its unique stability characteristics is crucial for its application in research and drug development.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light. Degradation can occur through both chemical and enzymatic pathways, leading to a loss of biological activity.

Thermal Degradation

pH-Dependent Stability

The pH of the solution is a critical factor in the stability of this compound. While specific quantitative data for this compound across a wide pH range is limited, information on the closely related NAD+ molecule provides valuable insights. NAD+ is known to be most stable in a slightly acidic to neutral pH range (pH 4-7). In alkaline conditions, NAD+ is particularly labile and degrades rapidly[4]. Conversely, the reduced form, NADH, is more stable in alkaline solutions and degrades in acidic conditions. Given the structural similarities, it is advisable to maintain this compound solutions in a slightly acidic to neutral pH range to minimize degradation.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of many nucleotides, including NAD+ and its analogs. While specific photostability studies on this compound are not extensively documented, it is a standard precaution to protect nucleotide solutions from light to prevent photochemical degradation. Forced degradation studies under controlled light conditions are necessary to fully characterize the photostability of this compound.

Enzymatic Degradation

This compound is a substrate for various enzymes that can catalyze its degradation. For instance, CD38, an enzyme involved in NAD+ metabolism, can act on this compound. The enzymatic degradation of this compound can lead to the formation of nicotinic acid mononucleotide (NAMN) and subsequently nicotinic acid riboside (NAR).

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and activity of this compound. The following recommendations are based on available product information and general knowledge of nucleotide stability.

Solid Form

This compound in its solid, powdered form is hygroscopic and should be stored in a tightly sealed container to protect it from moisture. For long-term storage, it is recommended to keep the solid powder at temperatures below 0°C. The sodium salt of this compound powder is reported to be stable for up to 3 years when stored at -20°C.

Solution Form

This compound in solution is less stable than in its solid form. For short-term storage, aqueous solutions should be kept at 2-8°C. For long-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C. The sodium salt of this compound in solution is reported to be stable for up to 6 months when stored at -80°C. The choice of buffer can also impact stability, with Tris buffer generally being a better option than phosphate (B84403) buffers for long-term storage of NAD+ and related compounds.

The following table summarizes the recommended storage conditions for this compound:

| Form | Condition | Temperature | Duration | Reference |

| Solid (Powder) | Tightly sealed, desiccated | < 0°C | Long-term | |

| Solid (Sodium Salt) | Powder | -20°C | Up to 3 years | |

| Solution (Sodium Salt) | In solvent | -80°C | Up to 6 months | |

| -20°C | Up to 1 month |

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a stability-indicating analytical method is required. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products. A reversed-phase HPLC method with UV detection is typically suitable.

Objective: To develop and validate an HPLC method for the quantitative determination of this compound and its degradation products to assess its stability under various stress conditions.

Materials:

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Phosphate buffer (e.g., potassium phosphate monobasic and dibasic)

-

Water, HPLC grade

-

Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for forced degradation studies

-

Oxidizing agent (e.g., hydrogen peroxide) for forced degradation studies

-

C18 reversed-phase HPLC column

Instrumentation:

-

HPLC system with a UV detector

-

pH meter

-

Analytical balance

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.0

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from 95% A to a suitable concentration of B to elute all components.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by showing that the method can resolve this compound from its degradation products generated during forced degradation studies.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

Protocol:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified period. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C) for a specified period.

-

Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.

Samples from each stress condition should be analyzed by the validated HPLC method to determine the percentage of degradation and to identify and quantify the degradation products.

Signaling Pathways and Logical Relationships

While the signaling roles of NAD+ are well-established, the specific signaling functions of this compound are less characterized. This compound is primarily known as a precursor in the de novo and salvage pathways of NAD+ biosynthesis.

This compound in NAD+ Biosynthesis

The following diagram illustrates the position of this compound in the NAD+ biosynthesis pathway.

Caption: Role of this compound in the Preiss-Handler pathway of NAD+ biosynthesis.

Experimental Workflow for Stability Testing

The logical workflow for conducting a comprehensive stability study of this compound is outlined below.

Caption: A typical experimental workflow for assessing the stability of this compound.

Conclusion

This technical guide provides a comprehensive overview of the stability and storage of this compound. While specific quantitative data on its degradation kinetics under various conditions are still emerging, the information presented here, drawing parallels with the well-studied NAD+ molecule, offers a solid foundation for researchers and drug development professionals. Adherence to the recommended storage conditions and the implementation of robust stability testing protocols are crucial for ensuring the quality and reliability of experimental data and the efficacy of potential therapeutic applications involving this compound. Further research is warranted to fully elucidate the specific stability profile and signaling roles of this important NAD+ analog.

References

The Natural Occurrence of Deamino-NAD in Organisms: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling pathways. The biosynthesis of NAD+ is a tightly regulated process involving several key intermediates, one of which is nicotinic acid adenine dinucleotide (NaAD), also known as deamino-NAD. This technical guide provides a comprehensive overview of the natural occurrence of this compound in organisms, its role in NAD+ biosynthesis, and detailed methodologies for its study. While this compound is an essential precursor, its transient nature means that its intracellular concentrations are generally low, making its detection and quantification challenging.

Natural Occurrence and Biosynthesis of this compound

This compound is a key intermediate in both the de novo and salvage pathways of NAD+ biosynthesis, found across all domains of life, including bacteria, yeast, and mammals.[1] Its primary role is to serve as the immediate precursor to NAD+, being converted in the final step of these pathways.

The De Novo Biosynthesis Pathway

In the de novo pathway, NAD+ is synthesized from the amino acid tryptophan in animals and some bacteria, or from aspartic acid in plants and other bacteria.[1] These pathways converge on the formation of quinolinic acid, which is then converted to nicotinic acid mononucleotide (NaMN). NaMN is subsequently adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes to form this compound (NaAD).[2]

The Preiss-Handler and Salvage Pathways

The Preiss-Handler pathway, a salvage pathway, utilizes nicotinic acid (NA), a form of vitamin B3, from the diet. NA is converted to NaMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). As in the de novo pathway, NaMN is then adenylated to this compound.[2] this compound is the final intermediate before the amidation step that yields NAD+.

The final step in both pathways is the ATP-dependent amidation of the nicotinic acid moiety of this compound to a nicotinamide group, a reaction catalyzed by NAD+ synthetase (NADS). This conversion of this compound to NAD+ is a critical regulatory point in NAD+ homeostasis.[3]

Quantitative Data on this compound Occurrence

Direct quantitative measurement of endogenous this compound (NaAD) concentrations in various organisms and tissues is challenging due to its typically low intracellular levels and rapid conversion to NAD+. Consequently, there is a scarcity of reported absolute concentrations in the scientific literature. However, some studies have detected and quantified NaAD, particularly in the context of NAD+ metabolism research.

One study assessing the NAD+ metabolome in human red blood cells (RBCs) found that NaAD was the only metabolite below the linear range of detection under baseline conditions, highlighting its low abundance. However, upon supplementation with the NAD+ precursor nicotinamide riboside, NaAD became detectable, indicating its role as a metabolic intermediate. Another study on mycoplasma-infected mammalian cells reported a significant increase in intracellular NaAD levels, suggesting that certain physiological or pathological conditions can lead to its accumulation.

| Organism/Tissue | Condition | This compound (NaAD) Concentration | Citation(s) |

| Human Red Blood Cells (RBCs) | Baseline | Below limit of detection | |

| Human Red Blood Cells (RBCs) | Post-Nicotinamide Riboside Supplementation | Detectable | |

| Mammalian Cells | Mycoplasma Infection | Significantly Increased |

Note: The table reflects the limited availability of specific quantitative data for this compound. Much of the available literature focuses on the concentrations of the more abundant NAD+ and NADH.

Signaling Pathways and Experimental Workflows

The biosynthesis of NAD+ involving this compound is a fundamental cellular process. Understanding the enzymatic steps and their regulation is crucial for research in metabolism, aging, and disease.

NAD+ Biosynthesis Pathways

The following diagram illustrates the key steps in the de novo and Preiss-Handler pathways leading to the formation of NAD+ from this compound.

Experimental Workflow for this compound Quantification

The quantification of this compound typically involves extraction from biological samples followed by analysis using sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and sensitive analytical methods. Below are detailed protocols for sample extraction and analysis by LC-MS/MS and enzymatic assay.

Protocol 1: Sample Extraction from Tissues and Cells

This protocol is a general guideline for the extraction of NAD+ metabolites, including this compound, from biological samples.

Materials:

-

Biological sample (e.g., cell pellet, tissue)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

0.5 M Perchloric Acid (PCA)

-

Neutralization buffer (e.g., 3 M K2CO3, 0.5 M MES)

-

Liquid nitrogen

-

Homogenizer (for tissue samples)

-

Microcentrifuge

Procedure:

-

Sample Collection and Quenching:

-

For cell cultures, aspirate the medium and wash the cells twice with ice-cold PBS. Immediately freeze the cell pellet in liquid nitrogen to quench metabolic activity.

-

For tissues, excise the tissue and immediately freeze-clamp it in liquid nitrogen.

-

-

Homogenization (for tissues):

-

Weigh the frozen tissue and homogenize it in a pre-chilled homogenizer with 10 volumes of ice-cold 0.5 M PCA.

-

-

Extraction from Cells:

-

Resuspend the frozen cell pellet in 500 µL of ice-cold 0.5 M PCA.

-

Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.

-

-

Protein Precipitation:

-

Centrifuge the homogenate or cell lysate at 16,000 x g for 10 minutes at 4°C.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

Neutralize the extract by adding neutralization buffer dropwise while vortexing until the pH reaches 6.5-7.0. Monitor the pH using pH paper.

-

-

Final Centrifugation:

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated potassium perchlorate.

-

-

Sample Storage:

-

Transfer the supernatant to a new tube and store at -80°C until analysis.

-

Protocol 2: LC-MS/MS Quantification of this compound

This protocol outlines a method for the sensitive and specific quantification of this compound using tandem mass spectrometry.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column suitable for polar metabolite separation.

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted).

-

Mobile Phase B: Acetonitrile.

-

This compound analytical standard.

-

Isotopically labeled internal standard (e.g., 13C-labeled NaAD) is highly recommended for accurate quantification.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of this compound standards of known concentrations in a matrix similar to the neutralized sample extracts.

-

-

LC Separation:

-

Set up a gradient elution program to separate this compound from other NAD+ metabolites. A typical gradient might start with a high percentage of acetonitrile, gradually increasing the aqueous mobile phase.

-

Inject a fixed volume of the sample extract and standards onto the column.

-

-

MS/MS Detection:

-

Optimize the mass spectrometer parameters for the detection of this compound. This includes determining the precursor ion (the mass-to-charge ratio of this compound) and the optimal collision energy to generate specific product ions.

-

Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transition from the precursor ion to the product ion(s) for both this compound and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard in both the samples and the standards.

-

Generate a standard curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the standards.

-

Calculate the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.

-

Protocol 3: Enzymatic Cycling Assay for this compound

This method provides an alternative to LC-MS/MS and relies on the enzymatic conversion of this compound to a product that can be measured spectrophotometrically or fluorometrically.

Principle:

This assay is based on the conversion of this compound to NAD+ by NAD+ synthetase. The resulting NAD+ is then amplified through a cycling reaction involving enzymes like alcohol dehydrogenase, which produces a colored or fluorescent product.

Materials:

-

Neutralized sample extract.

-

Reaction buffer (e.g., Tris-HCl, pH 8.0).

-

NAD+ Synthetase.

-

ATP and glutamine (or ammonia).

-

Enzyme cycling mix (e.g., alcohol dehydrogenase, diaphorase, and their respective substrates).

-

Microplate reader.

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the neutralized sample extract and a reaction mixture containing reaction buffer, ATP, glutamine, and NAD+ synthetase.

-

Include a set of this compound standards of known concentrations.

-

-

Conversion to NAD+:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the complete conversion of this compound to NAD+.

-

-

Enzymatic Cycling and Detection:

-

Add the enzyme cycling mix to each well.

-

Incubate the plate at room temperature or 37°C and monitor the change in absorbance or fluorescence over time using a microplate reader.

-

-

Quantification:

-

The rate of change in signal is proportional to the amount of NAD+ formed, and thus to the initial amount of this compound in the sample.

-

Construct a standard curve using the rates obtained from the this compound standards.

-

Determine the concentration of this compound in the samples by comparing their reaction rates to the standard curve.

-

Conclusion and Future Directions

This compound is a naturally occurring and essential intermediate in the biosynthesis of NAD+. While its presence is confirmed across diverse organisms, its low intracellular concentration and transient nature make its direct quantification challenging, resulting in limited available data. The development and refinement of highly sensitive analytical techniques, such as LC-MS/MS, are crucial for advancing our understanding of the dynamics of the NAD+ metabolome, including the precise roles and regulation of this compound. For professionals in drug development, targeting the enzymes involved in this compound metabolism, such as NAD+ synthetase, presents potential therapeutic opportunities for modulating cellular NAD+ levels in various disease contexts. Further research focused on the quantitative analysis of this compound in different physiological and pathological states will be invaluable for elucidating its full significance in cellular health and disease.

References

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacteria boost mammalian host NAD metabolism by engaging the deamidated biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Deamino-NAD with Sirtuins and PARPs

Disclaimer: Direct experimental studies on the interaction of deamino-NAD (Nicotinamide Hypoxanthine (B114508) Dinucleotide, NAHD) with sirtuins and poly(ADP-ribose) polymerases (PARPs) are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-established roles of NAD+ and its analogs, the known catalytic mechanisms of sirtuins and PARPs, and the structural chemistry of this compound. The experimental protocols provided are standard methods that can be adapted for the investigation of this compound.

Introduction

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions. Beyond this canonical role, NAD+ serves as a crucial substrate for several enzyme families, including the sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are central regulators of cellular signaling, DNA repair, and gene expression.[1][2] The consumption of NAD+ by these enzymes links cellular energy status directly to fundamental signaling and repair pathways.[3]

This compound, also known as Nicotinamide Hypoxanthine Dinucleotide (NAHD), is a structural analog of NAD+ and a key intermediate in the de novo NAD+ synthesis pathway, where it is formed from quinolinic acid and subsequently amidated to form NAD+.[4][5] Given its structural similarity to NAD+, understanding its potential interactions with major NAD+-consuming enzymes is of significant interest for researchers in drug development and cellular metabolism. This guide explores the theoretical and potential interactions of this compound with sirtuins and PARPs, provides detailed experimental protocols to investigate these interactions, and presents relevant signaling and metabolic pathways.

This compound: Structure and Biosynthesis

This compound differs from NAD+ in the purine (B94841) base of its adenosine (B11128) moiety; it contains a hypoxanthine base in place of adenine. The critical nicotinamide portion, which is directly involved in the catalytic activity of sirtuins and PARPs, remains the same. However, the term "this compound" can sometimes be used to refer to nicotinic acid adenine dinucleotide (NaAD), where the amide group on the nicotinamide ring is replaced by a carboxyl group. For the purpose of this guide, we will focus on the latter, as the chemistry of the nicotinamide ring is central to the enzymatic reactions of sirtuins and PARPs.

The De Novo NAD+ Synthesis Pathway

The de novo pathway synthesizes NAD+ from the amino acid tryptophan. This compound (specifically, nicotinic acid adenine dinucleotide or NaAD) is the penultimate molecule in this pathway before its final conversion to NAD+.

Interaction with Sirtuins

Sirtuins are a class of NAD+-dependent protein deacylases that regulate a wide array of cellular processes, including transcription, metabolism, and DNA repair. The catalytic mechanism involves the cleavage of NAD+ and the transfer of an acetyl group from a lysine (B10760008) residue on a substrate protein to the ADP-ribose portion of NAD+, yielding nicotinamide, O-acetyl-ADP-ribose, and the deacetylated protein.

The Sirtuin Catalytic Mechanism and NAD+ Binding

The sirtuin active site contains a highly conserved binding pocket for NAD+. The nicotinamide moiety of NAD+ is positioned in a region known as the "C-pocket". The amide group of the nicotinamide is critical for the reaction chemistry, as it is the leaving group during the formation of the O-alkylamidate intermediate.

Hypothetical Interaction of this compound (NaAD) with Sirtuins

Given that this compound (NaAD) possesses a carboxyl group instead of the amide group on the nicotinamide ring, it is unlikely to serve as a competent substrate for the sirtuin deacetylation reaction. The catalytic mechanism is dependent on the cleavage of the glycosidic bond between the nicotinamide and the ribose, a reaction facilitated by the chemical nature of the amide.

However, this compound could potentially act as a competitive inhibitor by binding to the NAD+ pocket. The overall structure is similar enough to NAD+ that it might occupy the active site, preventing the binding of the native substrate. The affinity of this binding would determine its potency as an inhibitor. It is unlikely to be a non-competitive inhibitor in the way that nicotinamide (NAM) is, as NAM acts by attacking the reaction intermediate, a step that would not occur with this compound.

Interaction with PARPs

PARPs are a family of enzymes best known for their role in DNA repair and cell death signaling. Upon detecting DNA damage, PARP1, the most abundant member, synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process consumes NAD+ as the sole substrate for the ADP-ribose units.

The PARP Catalytic Mechanism

The catalytic domain of PARP1 binds NAD+ and catalyzes the transfer of the ADP-ribose moiety to an acceptor, releasing nicotinamide. This process is repeated to elongate the PAR chain. The nicotinamide-binding pocket of PARP1 is well-defined and is the target of all clinically approved PARP inhibitors, which act as NAD+ mimetics.

Hypothetical Interaction of this compound (NaAD) with PARPs

Similar to sirtuins, the PARP catalytic reaction involves the cleavage of the bond between nicotinamide and ribose. The substitution of the amide group with a carboxyl group in this compound would likely render it an unsuitable substrate for ADP-ribosylation. The chemical properties of the carboxyl group are significantly different from the amide, which would likely prevent the nucleophilic attack required for the transfer of the ADP-ribose unit.

Therefore, this compound is hypothesized to act as a competitive inhibitor of PARPs. By occupying the NAD+ binding site, it would prevent NAD+ from binding and being utilized for PAR synthesis. The efficacy of this inhibition would depend on its binding affinity (Kd or Ki) for the PARP catalytic domain.

Quantitative Data

Table 1: Known Interaction Constants for NAD+ and Nicotinamide

| Enzyme | Ligand | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Human SIRT1 | NAD+ | Km | 50 - 500 µM (substrate dependent) | |

| Human SIRT1 | Nicotinamide (NAM) | IC50 | 50 - 180 µM | |

| Human PARP1 | NAD+ | Km | ~213 µM |

| Human PARP1 | Nicotinamide (NAM) | Ki | ~2.5 µM | |

Experimental Protocols

Investigating the interaction of this compound with sirtuins and PARPs requires a series of biochemical and biophysical assays. The following are detailed, generalized protocols that can be adapted for this purpose.

Sirtuin Activity Assay (Fluorometric)

This assay measures the deacetylation of a fluorogenic peptide substrate.

Objective: To determine if this compound inhibits or is a substrate for sirtuin deacetylase activity.

Materials:

-

Recombinant human sirtuin (e.g., SIRT1)

-

Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1 substrate)

-

NAD+

-

This compound (NaAD)

-

Developer solution (containing a protease to cleave the deacetylated peptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of NAD+ and this compound in Assay Buffer. Prepare serial dilutions of this compound to test for inhibition.

-

Reaction Setup: In a 96-well plate, set up the following reactions (50 µL final volume):

-

Negative Control (No Enzyme): 25 µL Assay Buffer, 10 µL Substrate, 10 µL NAD+, 5 µL Buffer.

-

Positive Control (SIRT1 Activity): 25 µL SIRT1 enzyme in Assay Buffer, 10 µL Substrate, 10 µL NAD+, 5 µL Buffer.

-

Inhibition Test: 25 µL SIRT1 enzyme, 10 µL Substrate, 10 µL NAD+, 5 µL of this compound dilution.

-

Substrate Test: 25 µL SIRT1 enzyme, 10 µL Substrate, 10 µL this compound (in place of NAD+), 5 µL Buffer.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Development: Add 50 µL of Developer solution to each well.

-

Second Incubation: Incubate at 37°C for 15 minutes, protected from light.

-

Measurement: Read the fluorescence on the microplate reader.

-

Analysis: Compare the fluorescence signals. A decrease in signal in the "Inhibition Test" wells compared to the positive control indicates inhibition. No signal increase in the "Substrate Test" well (similar to the negative control) suggests this compound is not a substrate.

PARP Activity Assay (Colorimetric ELISA-based)

This assay measures the poly(ADP-ribosyl)ation of histone proteins coated on a plate.

Objective: To determine if this compound inhibits PARP1 activity.

Materials:

-

Recombinant human PARP1

-

Activated DNA (nicked)

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

This compound (NaAD)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Streptavidin-HRP conjugate

-

Colorimetric HRP substrate (e.g., TMB)

-

Stop Solution (e.g., 2 M H2SO4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Absorbance microplate reader (450 nm)

Procedure:

-

Plate Preparation: If not pre-coated, coat a 96-well plate with histones overnight at 4°C. Wash and block the plate.

-

Reaction Setup: In each well, add the following (50 µL final volume):

-

Positive Control: 25 µL of PARP1 enzyme and activated DNA in Assay Buffer, 25 µL of Biotinylated NAD+ solution.

-

Negative Control (No Enzyme): 25 µL Assay Buffer with activated DNA, 25 µL of Biotinylated NAD+ solution.

-

Inhibition Test: 25 µL of PARP1/DNA mix, 25 µL of Biotinylated NAD+ solution containing the desired concentration of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Washing: Wash the plate 3 times with Wash Buffer.

-

Detection:

-

Add 50 µL of Streptavidin-HRP solution to each well. Incubate for 30 minutes.

-

Wash the plate 3 times.

-

Add 100 µL of TMB substrate. Incubate until color develops (15-20 min).

-

Add 100 µL of Stop Solution.

-

-

Measurement: Read the absorbance at 450 nm.

-

Analysis: A dose-dependent decrease in absorbance in the "Inhibition Test" wells indicates competitive inhibition by this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To directly measure the binding affinity of this compound to sirtuins or PARPs.

Materials:

-

Isothermal Titration Calorimeter

-

Purified sirtuin or PARP enzyme (high concentration, e.g., 10-50 µM)

-

This compound (higher concentration, e.g., 100-500 µM)

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl), meticulously matched for both protein and ligand.

Procedure:

-

Sample Preparation: Dialyze the protein extensively against the ITC buffer. Dissolve the this compound powder in the final dialysis buffer to ensure a perfect match. Degas both solutions.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

-

Loading:

-

Load the protein solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

-

Titration: Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the protein-containing cell. Allow the system to return to baseline between injections.

-

Control Titration: Perform a control experiment by titrating this compound into the buffer alone to measure the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the peaks of the thermogram to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

-

Conclusion and Future Directions

While direct evidence is currently lacking, a thorough analysis of the structure of this compound (NaAD) and the catalytic mechanisms of sirtuins and PARPs leads to a strong hypothesis: This compound is unlikely to be a substrate for these enzymes but may act as a competitive inhibitor. The amide group on the nicotinamide ring of NAD+ is essential for the chemical reactions they catalyze. Its replacement with a carboxyl group in this compound fundamentally alters its chemical properties, likely precluding catalysis while potentially permitting binding to the active site.

This technical guide provides the theoretical framework and detailed experimental protocols necessary to test this hypothesis. Future research should focus on:

-

Enzymatic Assays: Performing the described activity assays to confirm the inhibitory effect and determine IC50 values.

-

Binding Studies: Using biophysical methods like ITC to quantify the binding affinity (Kd) and thermodynamic profile of the interaction.

-

Structural Biology: Co-crystallizing this compound with sirtuins and PARPs to obtain high-resolution structural data, which would definitively show how it binds in the active site and confirm the basis of its inhibitory action.

The elucidation of these interactions will provide valuable insights into the substrate specificity of these critical enzyme families and could inform the design of novel chemical probes or therapeutic inhibitors.

References

- 1. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 3. Metabolic control by sirtuins and other enzymes that sense NAD+, NADH, or their ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qualialife.com [qualialife.com]

- 5. researchgate.net [researchgate.net]

Deamino-Nicotinamide Adenine Dinucleotide (deamino-NAD): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deamino-nicotinamide adenine (B156593) dinucleotide (deamino-NAD), also known as nicotinamide (B372718) hypoxanthine (B114508) dinucleotide, is a structural analog of the ubiquitous coenzyme nicotinamide adenine dinucleotide (NAD⁺). By virtue of its structural similarity, this compound participates in various enzymatic reactions and holds the potential to modulate NAD⁺-dependent signaling pathways. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and its interactions with key enzymes. This document is intended to serve as a valuable resource for researchers investigating cellular metabolism, signaling, and the development of novel therapeutics targeting NAD⁺-related pathways.

Physical and Chemical Properties

This compound is characterized by the substitution of the adenine base of NAD⁺ with hypoxanthine. This modification influences its molecular interactions and physicochemical properties.

General Properties

| Property | Value | Source |

| Systematic Name | Nicotinamide Hypoxanthine Dinucleotide | N/A |

| Common Synonyms | This compound, Deamino-DPN | [1] |

| Appearance | Off-white powder | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Structural and Molecular Data

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₆N₆O₁₅P₂ | [1] |

| Molecular Weight | 664.4 g/mol (anhydrous) | [1] |

| Sodium Salt Formula | C₂₁H₂₅N₆NaO₁₅P₂ | N/A |

| Sodium Salt MW | 686.39 g/mol | N/A |

Spectroscopic Properties

| Compound | Absorbance Maxima (λmax) | Molar Extinction Coefficient (ε) | Source |

| NAD⁺ | 259 nm | 16,900 M⁻¹cm⁻¹ | |

| NADH | 259 nm, 339 nm | 14,400 M⁻¹cm⁻¹, 6,220 M⁻¹cm⁻¹ | |

| This compound | Not Reported | Not Reported | N/A |

| Deamino-NADH | ~340 nm (Expected) | Not Reported | N/A |

Redox Potential

The standard redox potential of the this compound⁺/deamino-NADH couple has not been empirically determined in the reviewed literature. For reference, the standard redox potential (E°') of the NAD⁺/NADH couple at pH 7 is -0.320 V.

Solubility and Stability

This compound is expected to have solubility properties similar to NAD⁺, being soluble in water and polar organic solvents. Specific quantitative solubility data is not available.

-

Solubility : Soluble in water; may also be soluble in DMSO, ethanol, and DMF.

-

Storage : As a hygroscopic powder, it should be stored in a tightly sealed container at or below 0°C.

Role in Enzymatic Reactions and Signaling Pathways

This compound serves as a substrate for several enzymes, indicating its potential to influence cellular metabolism and signaling.

Glycolysis

This compound is a known substrate for the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GPDH) , which catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.

| Enzyme | Organism | Kₘ | Kₑ | Source |

| GPDH | Rabbit Muscle | 2300 pM | 112 pM | N/A |

NAD⁺ Biosynthesis

This compound (as deamido-NAD⁺) is an intermediate in the de novo and Preiss-Handler pathways of NAD⁺ biosynthesis. It is converted to NAD⁺ by the enzyme NAD⁺ synthetase.

Caption: NAD⁺ Biosynthesis Pathways Involving this compound.

Sirtuins, PARPs, and CD38

The interaction of this compound with major NAD⁺-consuming enzymes is an area of active research.

-

Sirtuins (e.g., SIRT1): As NAD⁺-dependent deacetylases, the activity of sirtuins is tightly linked to cellular NAD⁺ levels. While it is plausible that this compound could act as a substrate or inhibitor, specific studies are lacking.

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs utilize NAD⁺ to synthesize poly(ADP-ribose) chains. The ability of this compound to serve as a substrate for PARPs has not been extensively characterized.

-

CD38: This ectoenzyme is a major NADase in mammals. It has been shown that CD38 can metabolize this compound (referred to as nicotinamide hypoxanthine dinucleotide or NHD⁺) to produce cyclic inosine (B1671953) diphosphate (B83284) ribose (cIDPR), a fluorescent analog of cyclic ADP-ribose (cADPR). This suggests that this compound can influence CD38-mediated signaling.

References

Methodological & Application

Application Notes and Protocols for Sirtuin Activity Assays Utilizing Deamino-NAD as a Co-substrate Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sirtuins and Their Activity Assays

Sirtuins are a class of NAD⁺-dependent protein deacylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[1][2][3] These enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a co-substrate to remove acetyl and other acyl groups from lysine (B10760008) residues on target proteins. The reaction yields the deacetylated substrate, nicotinamide (NAM), and O-acetyl-ADP-ribose.[1][4] The dependence on NAD⁺ positions sirtuins as key sensors of the cell's metabolic state.

A variety of assays have been developed to measure sirtuin activity, which are critical for basic research and for the discovery of sirtuin-modulating compounds. These assays are broadly categorized into fluorescence-based, mass spectrometry-based, and enzyme-coupled spectrophotometric methods. While NAD⁺ is the natural and most commonly used co-substrate in these assays, analogs such as deamino-NAD can be employed for specific mechanistic studies.

This compound as a Tool for Mechanistic Studies of Sirtuins

Deamino-nicotinamide adenine dinucleotide (this compound) is an analog of NAD⁺ that lacks the amino group at the 6-position of the adenine ring. While detailed protocols and extensive kinetic data for the use of this compound in sirtuin activity assays are not widely available in the scientific literature, its use can be inferred for specialized applications, primarily in elucidating the enzyme's reaction mechanism.

The rationale for using this compound stems from the desire to understand the specific molecular interactions between the sirtuin enzyme and its NAD⁺ co-substrate. By comparing the enzyme's activity with NAD⁺ versus this compound, researchers can probe the importance of the adenine amino group for co-substrate binding and catalysis. It is hypothesized that the absence of this amino group may alter the binding affinity (Km) and/or the catalytic rate (kcat) of the sirtuin reaction. However, without direct experimental data, these effects remain theoretical.

Given the lack of established protocols for this compound, the following sections provide a detailed protocol for a standard sirtuin activity assay using NAD⁺. This protocol can be adapted for use with this compound by substituting it for NAD⁺, with the understanding that optimal reaction conditions, particularly the concentration of this compound, may need to be empirically determined.

Sirtuin Signaling Pathway and Reaction Mechanism

Sirtuins catalyze the deacetylation of a lysine residue on a substrate protein in a reaction that is tightly coupled to the hydrolysis of NAD⁺. The reaction proceeds through a series of steps involving the formation of an O-alkylamidate intermediate. The final products are the deacetylated protein, nicotinamide, and 2'-O-acetyl-ADP-ribose.

Experimental Protocol: Fluorometric Sirtuin Activity Assay

This protocol describes a general method for measuring sirtuin activity using a fluorogenic acetylated peptide substrate. This is a two-step assay that is readily adaptable for high-throughput screening.

4.1. Materials and Reagents

-

Sirtuin Enzyme: Purified recombinant sirtuin (e.g., SIRT1, SIRT2, SIRT3).

-

Fluorogenic Substrate: An acetylated peptide substrate containing a fluorophore (e.g., a peptide derived from p53 or histone H3 with a C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) group).

-

Co-substrate: Nicotinamide adenine dinucleotide (NAD⁺) or this compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 1 mg/mL BSA.

-

Developer Solution: Trypsin in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Stop Solution: A sirtuin inhibitor such as nicotinamide (NAM) or a specific inhibitor like EX-527 for SIRT1.

-

96-well plate: Black, flat-bottom plates are recommended for fluorescence assays.

-

Fluorometric Plate Reader: Capable of excitation at ~350-360 nm and emission at ~450-460 nm.

4.2. Experimental Workflow

4.3. Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare stock solutions of the fluorogenic substrate (e.g., 10 mM in DMSO) and NAD⁺ or this compound (e.g., 50 mM in water). Aliquot and store at -20°C or -80°C.

-

Dilute the sirtuin enzyme to the desired working concentration in Assay Buffer just before use. Keep the enzyme on ice.

-

Prepare the Developer and Stop solutions.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well for a final volume of 50 µL:

-

Assay Buffer

-

Fluorogenic substrate (e.g., to a final concentration of 50 µM)

-

NAD⁺ or this compound (e.g., to a final concentration of 500 µM). Note: The optimal concentration of this compound may need to be determined through a dose-response experiment.

-

-

Include appropriate controls:

-

No-enzyme control: Assay Buffer, substrate, and NAD⁺/deamino-NAD, but no enzyme.

-

No-NAD⁺/deamino-NAD control: Assay Buffer, substrate, and enzyme, but no co-substrate.

-

Positive control (optional): A known sirtuin activator.

-

Inhibitor control (optional): A known sirtuin inhibitor.

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the diluted sirtuin enzyme to each well (except the no-enzyme control).

-

Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-